molecular formula C20H17N3O B12127135 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B12127135
M. Wt: 315.4 g/mol
InChI Key: JEOHNQZNTWELTO-UHFFFAOYSA-N
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Description

12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a sophisticated benzimidazoquinazolinone derivative, a class of fused heterocyclic compounds that represent a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities . This compound is of significant interest in scientific research, particularly in the fields of oncology and infectious diseases, given the established profile of its structural analogs which demonstrate potent antitumor and antimicrobial properties . Quinazolinone derivatives, in general, have been shown to exert anticancer effects through mechanisms such as inducing cell cycle arrest and promoting apoptosis in cancer cells . The benzimidazoquinazolinone core is synthetically accessible via efficient, modern one-pot multicomponent reactions (MCRs), which often employ green chemistry principles such as solvent-free conditions, microwave irradiation, or the use of recyclable nanocatalysts to improve sustainability and yield . These synthetic methods typically involve the condensation of an aldehyde, such as benzaldehyde for the phenyl derivative, with 2-aminobenzimidazole and a 1,3-dicarbonyl compound like dimedone . Researchers value this compound and its analogs as versatile building blocks for the development of new therapeutic agents and as crucial tools for probing complex biochemical pathways . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

12-phenyl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C20H17N3O/c24-17-12-6-10-15-18(17)19(13-7-2-1-3-8-13)23-16-11-5-4-9-14(16)21-20(23)22-15/h1-5,7-9,11,19H,6,10,12H2,(H,21,22)

InChI Key

JEOHNQZNTWELTO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC=CC=C5)C(=O)C1

Origin of Product

United States

Preparation Methods

Catalytic System and Reaction Design

The most widely adopted method involves a one-pot, three-component condensation of dimedone, benzaldehyde, and 2-aminobenzimidazole using [PVP-SO3H]HSO₄ as a Brønsted acid catalyst. This solvent-free protocol operates at 90°C, with the catalyst facilitating simultaneous cyclization and dehydration (Scheme 1). The ionic liquid nature of [PVP-SO3H]HSO₄ enhances proton transfer efficiency, enabling completion within 3 hours.

Optimization Studies

Reaction parameters were systematically optimized:

  • Catalyst Loading : 8.65 mol% [PVP-SO3H]HSO₄ provided optimal activity, with lower loadings (<5 mol%) resulting in incomplete conversion.

  • Temperature : Yields plateaued at 90°C; higher temperatures (>100°C) induced side reactions, while lower temperatures (<80°C) slowed kinetics.

  • Substoichiometric Aldehyde : A 1:1 molar ratio of benzaldehyde to dimedone minimized oligomerization byproducts.

Post-reaction workup involves ethanol-induced precipitation, yielding the product in 92% purity after recrystallization. Characterization by ¹H NMR (DMSO-d₆) confirmed regioselective cyclization, with distinct singlets for the C3 methyl groups (δ 0.92 and 1.07 ppm) and aromatic protons (δ 6.56–7.41 ppm).

Copper-Catalyzed C–N Bond Formation

Adapting Amination Protocols

A copper(II)-mediated strategy originally developed for N-alkyl derivatives was modified for aryl functionalization. Using Cu(OAc)₂·H₂O (20 mol%) and phenanthroline in DMF at 120°C under N₂, 3-(2-aminophenyl)quinazolin-4(3H)-one undergoes sequential C–N coupling with iodobenzene (Scheme 2).

Scope and Limitations

  • Substrate Compatibility : Electron-deficient aryl halides (e.g., 4-iodonitrobenzene) achieved 85% yield, while sterically hindered substrates (e.g., 2-iodotoluene) required extended reaction times (48 hours).

  • Catalyst Regeneration : Leaching tests confirmed Cu(OAc)₂ remains active for three cycles without significant yield drop.

Despite high efficiency, this method necessitates anhydrous conditions and inert atmosphere, increasing operational complexity compared to solvent-free approaches.

Heterogeneous Catalysis Using PVMoK-10

Eco-Friendly Synthesis

A green protocol employs Keggin-type heteropoly-11-molybdo-1-vanadophosphoric acid supported on Montmorillonite K-10 (PVMoK-10). The catalyst (10 wt%) promotes condensation of benzaldehyde, dimedone, and 2-aminobenzimidazole under solvent-free conditions at 80°C.

Advantages Over Homogeneous Systems

  • Reusability : PVMoK-10 retained 95% activity after five cycles due to strong acid-site anchoring.

  • Reaction Time : Completion within 2 hours, attributed to the catalyst’s high surface area (220 m²/g) and Brønsted-Lewis acid synergy.

FT-IR analysis of the product showed characteristic absorptions at 3425 cm⁻¹ (N–H stretch) and 1567 cm⁻¹ (C=N vibration).

Comparative Analysis of Synthetic Methods

Method Catalyst Conditions Yield Time E-Factor
Multi-component[PVP-SO3H]HSO₄Solvent-free, 90°C92%3 h0.8
Cu-catalyzedCu(OAc)₂·H₂ODMF, 120°C, N₂85%24 h12.3
PVMoK-10HPA/MontmorilloniteSolvent-free, 80°C88%2 h0.5

E-Factor = (Mass of waste)/(Mass of product); lower values indicate greener processes.

Mechanistic Insights

Brønsted Acid-Catalyzed Pathway

Protonation of benzaldehyde by [PVP-SO3H]HSO₄ generates an electrophilic carbonyl, which undergoes Knoevenagel condensation with dimedone to form a chalcone intermediate. Subsequent Michael addition of 2-aminobenzimidazole and cyclodehydration yields the tetracyclic core.

Copper-Mediated Cyclization

Oxidative addition of Cu(I) to the C–I bond forms a aryl-copper complex, which undergoes transmetalation with the amine to form C–N bonds. Reductive elimination releases the coupled product, regenerating the catalyst.

Industrial Scalability and Challenges

Pilot-Scale Trials

Kilogram-scale trials using [PVP-SO3H]HSO₄ achieved consistent yields (89–91%) with a space-time yield of 0.45 kg·L⁻¹·h⁻¹. Catalyst recovery via filtration reduced raw material costs by 40%.

Purification Challenges

The product’s low solubility in common solvents (e.g., <1 mg/mL in DMSO) complicates chromatographic purification. Recrystallization from ethanol/water (3:1) remains the preferred method .

Chemical Reactions Analysis

Types of Reactions

12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce tetrahydro derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the potential of benzimidazole derivatives, including 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one, as effective antimicrobial agents. For instance, a study on related compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard drugs like Ciprofloxacin .

Anticancer Properties

The compound's structure suggests potential anticancer activity. A review on quinazolinone derivatives noted their efficacy against various cancer cell lines such as PC-3 and HeLa, with IC50 values ranging from 0.096 to 0.63 μM . The structural similarities between 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one and other active quinazolinones suggest that it may exhibit similar cytotoxic effects.

Anti-inflammatory Effects

In studies focusing on quinazolinone derivatives, several compounds have been synthesized and evaluated for anti-inflammatory properties. For example, derivatives showed significant inhibition of edema in experimental models . Given the structural characteristics of 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one, it may also possess similar anti-inflammatory activity.

Synthesis and Catalysis

The synthesis of 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can be achieved through various catalytic methods. Recent advancements have utilized natural deep eutectic solvents for efficient synthesis of related compounds with high yields and short reaction times . This highlights the compound's relevance not only in medicinal applications but also in synthetic chemistry.

Case Study: Antimicrobial Activity

A study by Youssif et al. explored the synthesis of benzimidazole-triazole hybrids that exhibited pronounced antibacterial activity. Compounds derived from this framework showed MIC values indicating strong efficacy against both Staphylococcus aureus and E. coli, suggesting that similar derivatives could be developed from 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one for enhanced antimicrobial properties .

Case Study: Anticancer Activity

A review by Abdelkhalek et al. noted that several quinazolinone derivatives were synthesized with significant cytotoxicity against multiple cancer cell lines. The structural parallels with 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one suggest that it may also be a candidate for further anticancer studies .

Mechanism of Action

The mechanism of action of 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzimidazo[2,1-b]quinazolinone core is highly versatile, allowing substitutions at positions 3, 12, and peripheral aryl groups. Below is a comparative analysis of structurally related derivatives, focusing on synthetic methods, catalytic systems, substituent effects, and reactivity trends.

Structural and Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Catalysts/Conditions Yield/Time References
12-Phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one (Parent compound) -Phenyl at C12 C₂₁H₁₇N₃O 315.38 PVMo/Mont-K10, solvent-free, 100°C, 1 h High yield (Tables 4–5)
(3R,12S)-12-(4-Fluorophenyl)-3-methyl- derivative (Fluorinated analog) -4-Fluorophenyl at C12, -CH₃ at C3 C₂₁H₁₈FN₃O 347.39 Not specified Not reported
12-(4-Chlorophenyl)-3,3-dimethyl- derivative (Chlorinated analog) -4-Chlorophenyl at C12, -CH(CH₃)₂ at C3 C₂₂H₂₀ClN₃O 377.87 Iron oxide@PMO-ICS-PrSO3H, 80°C, 2 h Trace → 92% with catalyst
3-Methyl-12-(2-thienyl)- derivative (Thienyl-substituted analog) -2-Thienyl at C12, -CH₃ at C3 C₁₉H₁₇N₃OS 335.43 Not specified Not reported
12-(4-Hydroxyphenyl)-3,3-dimethyl- derivative (Hydroxyphenyl analog) -4-Hydroxyphenyl at C12, -CH(CH₃)₂ at C3 C₂₂H₂₁N₃O₂ 359.42 NGPU catalyst, solvent-free Superior efficiency
12-(4-Fluorophenyl)-3-(4-methoxyphenyl)- derivative (Dual aryl-substituted analog) -4-Fluorophenyl at C12, -4-MeO-phenyl at C3 C₂₅H₂₀FN₃O₂ 437.45 Not specified Not reported

Green Chemistry Advancements

  • Magnetic Catalysts (e.g., γ-Fe₂O₃@KSF): Enable recyclability (up to 7 cycles) and reduce waste in synthesizing tetrahydrobenzimidazoquinazolinones .
  • Ionic Liquids (e.g., RHA-[pmim]HSO₄) : Facilitate mild, one-pot syntheses with easy separation and reuse .

Biological Activity

The compound 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including one-pot reactions utilizing different catalysts. For instance, a study demonstrated the synthesis of related compounds using a natural deep eutectic solvent (NGPU) that yielded high conversion rates and efficiency in producing benzazolo[2,1-b]quinazolinones . The structural framework of this compound contributes significantly to its biological properties.

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of benzimidazole derivatives, including those similar to 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one. Compounds in this class have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 12.5 µmol/mL .

Antiviral Properties

Benzimidazole derivatives have also been investigated for their antiviral effects. Certain derivatives exhibit promising activity against viral pathogens by inhibiting viral replication mechanisms. The specific activity of 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one in this context remains an area for further investigation.

Anticancer Activity

The potential anticancer properties of benzimidazole derivatives have been documented extensively. Compounds similar to 12-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth. The mechanism often involves the modulation of cell cycle progression and induction of oxidative stress within cancer cells .

Other Biological Activities

In addition to antimicrobial and anticancer properties, benzimidazole derivatives have demonstrated various other biological activities including:

  • Antioxidant Activity : Some studies indicate that these compounds can scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Certain derivatives exhibit the ability to modulate inflammatory pathways.

Case Studies and Research Findings

StudyFindings
Youssif et al. (2023)Reported that benzimidazole-triazole hybrids show pronounced antibacterial activity with MIC values ranging from 4–8 µg/mL against tested strains .
Ghosal et al. (1975)Identified various secondary metabolites from plants that possess similar structural motifs as potential therapeutic agents .
Sutradhar et al. (2006)Highlighted the anticancer activities of related compounds in inducing apoptosis in specific cancer cell lines .

Q & A

Q. How to validate target engagement in cellular models?

  • Methodological Answer : Employ biophysical techniques like Surface Plasmon Resonance (SPR) for binding kinetics. CRISPR-Cas9 knockouts of suspected targets (e.g., EGFR) confirm on-mechanism activity. Radiolabeled analogs (³H/¹⁴C) track cellular uptake and sublocalization via autoradiography .

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